(R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(2-methylpyrazol-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(9)6-3-4-7-8(6)2/h3-5,9H,1-2H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIGDGUZDCESQB-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=NN1C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enantioselective Synthesis Methodologies for R 1 1 Methyl 1h Pyrazol 5 Yl Ethan 1 Ol
Asymmetric Catalytic Reduction Strategies
The primary route to (R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol involves the enantioselective reduction of 1-(1-Methyl-1H-pyrazol-5-yl)ethanone. This transformation is most effectively achieved through asymmetric hydrogenation or transfer hydrogenation, utilizing chiral transition metal catalysts. These methods are favored for their high efficiency, selectivity, and operational simplicity.
Homogeneous Asymmetric Hydrogenation
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to well-defined active sites. Chiral complexes of rhodium, ruthenium, and iridium, featuring bespoke chiral ligands, have been extensively explored for the reduction of heteroaromatic ketones.
Rhodium complexes, particularly those with chiral diphosphine ligands, are powerful catalysts for the asymmetric hydrogenation of various unsaturated functional groups. While their application to the specific reduction of 1-(1-methyl-1H-pyrazol-5-yl)ethanone is not as widely documented as that of ruthenium or iridium, the principles of Rh-catalyzed ketone reduction are well-established. For instance, rhodium catalysts have demonstrated high efficacy in the asymmetric hydrogenation of other heteroaromatic ketones, such as 2-pyridine ketones, achieving excellent enantioselectivities (up to 99% ee) under mild conditions with ligands like Binapine. The mechanism of stereoselection in Rh-catalyzed asymmetric hydrogenation is complex and has been the subject of extensive study, with the chiral ligand's structure dictating the facial selectivity of hydride delivery to the ketone. The development of pyrazolyl-N-heterocyclic carbene (NHC) ligands for rhodium has also been explored, although their primary application has been in the hydrogenation of olefins rather than ketones.
Ruthenium(II) complexes are among the most powerful and versatile catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones. The pioneering work of Noyori established catalysts based on Ru(II)-diphosphine-diamine complexes, which operate through a "metal-ligand bifunctional" mechanism. In this mechanism, a concerted, six-membered transition state involving the Ru-H, N-H, and C=O bonds facilitates highly efficient and selective hydrogen transfer.
For heteroaromatic ketones, including pyrazolyl derivatives, Ru(II) catalysts have shown exceptional performance. Research has demonstrated that complexes like trans-RuCl2[(R)-xylbinap][(R)-daipen] can reduce heteroaromatic ketones to yield chiral alcohols with near-perfect enantioselectivity (up to 99.4% ee).
Specifically for pyrazolyl-containing substrates, Ru(II) complexes bearing chiral pyrazolyl–pyridyl–oxazolinyl NNN ligands have been developed for asymmetric transfer hydrogenation (ATH). These catalysts exhibit high activity, which is significantly enhanced by the presence of an NH functionality on the pyrazole (B372694) arm of the ligand. This "NH effect" is believed to facilitate the generation of the active 16-electron Ru-hydride species. In a study on the ATH of various ketones using such a catalyst, high yields and enantioselectivities were achieved. It is noteworthy that the specific stereochemistry of the ligand dictates the configuration of the resulting alcohol product.
| Catalyst/Ligand | Substrate | Yield (%) | ee (%) | Product Configuration | Conditions |
| Ru(II)-NNN Complex | 3'-Bromoacetophenone | 96 | 93 | S | 0.4 mol% cat., iPrOH, 30°C, 10 min |
| Ru(II)-NNN Complex | 3'-Chloroacetophenone | 93 | 90 | S | 0.4 mol% cat., iPrOH, 30°C, 8 min |
| Ru(II)-NNN Complex | 1-Acetonaphthone | 98 | 91 | S | 0.3 mol% cat., iPrOH, 40°C, 10 min |
Data derived from studies on asymmetric transfer hydrogenation using a chiral Ru(II) pyrazolyl–pyridyl–oxazolinyl complex. The configuration of the product is dependent on the specific ligand enantiomer used.
Iridium catalysts have emerged as highly effective alternatives for asymmetric hydrogenation, often exhibiting complementary reactivity to ruthenium. Iridium complexes, such as those with MsDPEN-Cp*Ir, can effect asymmetric reactions under slightly acidic conditions. A significant class of ligands for iridium-catalyzed ketone hydrogenation is the P,N,N-type ligand family, exemplified by SpiroPAP. Ir-SpiroPAP catalysts have demonstrated extremely high activities and enantioselectivities (>99% ee) for a broad range of ketones.
The development of iridium catalysts that operate under base-free, neutral pH conditions represents a significant advancement, broadening the substrate scope to base-sensitive ketones. These catalysts often feature N,P ligands and utilize molecular hydrogen directly. While specific data for the hydrogenation of 1-(1-methyl-1H-pyrazol-5-yl)ethanone using these systems is sparse, the proven efficacy of iridium catalysts on other challenging aromatic and heteroaromatic ketones suggests their high potential for this transformation.
The success of homogeneous asymmetric hydrogenation hinges on the rational design of chiral ligands. The ligand framework is responsible for creating the chiral environment around the metal center, thereby controlling the enantioselectivity.
Diphosphine Ligands: Axially chiral diphosphines like BINAP and its derivatives (e.g., XylBINAP) are foundational ligands. Their C2 symmetry and tunable steric and electronic properties have made them central to the development of highly selective Ru and Rh catalysts.
Diamine Ligands: In Noyori-type Ru catalysts, chiral 1,2-diamines (e.g., DPEN) and their sulfonated derivatives (e.g., TsDPEN) are crucial. They participate directly in the catalytic cycle through the N-H bond, acting as a proton donor in a cooperative mechanism with the metal-bound hydride.
NNN and PNN Ligands: Tridentate ligands that form stable pincer-type complexes with the metal have gained prominence. For the reduction of pyrazolyl ketones, unsymmetrical pyridyl-based NNN ligands incorporating a chiral pyrazole and an oxazoline (B21484) have proven effective. The pyrazolyl NH moiety in these ligands can significantly accelerate the reaction rate. PNN ligands, combining phosphine (B1218219), pyridine, and amine or oxazoline donors, have also been successfully employed, particularly with iridium.
Optimization involves fine-tuning the ligand backbone to create a well-defined chiral pocket that effectively differentiates the two prochiral faces of the ketone substrate.
Heterogeneous Asymmetric Hydrogenation
While homogeneous catalysts offer superior activity and selectivity, their separation from the product mixture can be challenging and costly. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, simplifies product purification and catalyst recycling.
The immobilization of highly effective homogeneous catalysts onto solid supports is a leading strategy for developing practical heterogeneous systems. Chiral BINAP-Ru and -Rh catalysts have been successfully immobilized on silica. These supported catalysts can be reused multiple times without significant loss of activity or selectivity, combining the advantages of homogeneous catalysis with the practical benefits of heterogeneous systems. The development of polymer-supported tridentate P-N-N ligands for iridium-catalyzed asymmetric hydrogenation has also been reported, yielding robust catalysts with excellent activity and selectivity that are comparable to their homogeneous counterparts. These immobilized systems are particularly attractive for large-scale industrial processes, offering a more sustainable and economical approach to the synthesis of chiral molecules like this compound.
Transfer Hydrogenation Approaches
Asymmetric transfer hydrogenation (ATH) represents a powerful and practical method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. This technique typically utilizes a metal catalyst, a chiral ligand, and a hydrogen donor, such as isopropanol (B130326) or formic acid. nih.gov For the synthesis of this compound, this process involves the reduction of the precursor ketone, 1-(1-Methyl-1H-pyrazol-5-yl)ethanone.
Catalyst systems often employ ruthenium (Ru), rhodium (Rh), or iridium (Ir) complexes with chiral ligands. researchgate.net These catalysts facilitate the transfer of hydrogen from the donor to the ketone, with the chiral ligand directing the stereochemical outcome of the reaction to favor the formation of the (R)-enantiomer. The efficiency and enantioselectivity of the transfer hydrogenation are highly dependent on the specific catalyst-ligand combination, solvent, and reaction conditions. Research has demonstrated that high conversions and excellent enantioselectivities can be achieved under optimized conditions, often with low catalyst loadings. researchgate.net
Biocatalytic Approaches
Biocatalysis has emerged as a green and highly selective alternative to traditional chemical synthesis. mdpi.com Enzymes and whole-cell systems offer mild reaction conditions, high enantioselectivity, and reduced environmental impact. mdpi.comnih.gov
Enzyme-Mediated Asymmetric Reductions (e.g., Ketoreductases)
Ketoreductases (KREDs) are a class of enzymes that catalyze the stereoselective reduction of ketones to alcohols, making them ideal for producing chiral compounds like this compound. rsc.org These enzymes utilize nicotinamide (B372718) adenine (B156593) dinucleotide cofactors (NADH or NADPH) as the reducing agent. nih.gov The synthesis involves the direct reduction of 1-(1-Methyl-1H-pyrazol-5-yl)ethanone.
A wide array of commercially available KREDs can be screened to identify an enzyme with high activity and selectivity for the desired (R)-alcohol. researchgate.net The reaction typically proceeds with high enantiomeric excess (ee), often exceeding 99%. nih.gov A cofactor regeneration system, such as using glucose dehydrogenase (GDH) and glucose, is often employed to recycle the expensive NAD(P)H, making the process more economically viable. nih.gov
Whole-Cell Biotransformations
Instead of using isolated enzymes, whole microbial cells can be employed as biocatalysts. nih.gov This approach offers several advantages, including the elimination of costly enzyme purification and the inherent presence of cofactor regeneration systems within the cell. nih.govnih.gov Microorganisms such as Escherichia coli, Bacillus subtilis, or various yeast strains are genetically engineered to overexpress a specific ketoreductase that exhibits the desired selectivity for producing the (R)-alcohol. researchgate.netnih.gov
The biotransformation is carried out by incubating the precursor ketone with a suspension of the microbial cells. mdpi.com The cells internalize the substrate, and the overexpressed KRED performs the asymmetric reduction. This method has proven effective for producing a variety of chiral alcohols with high yields and enantioselectivities. mdpi.comnih.gov
Directed Evolution and Enzyme Engineering for Enhanced Selectivity
While natural enzymes can be highly selective, their activity, stability, or selectivity towards non-natural substrates like 1-(1-Methyl-1H-pyrazol-5-yl)ethanone may not be optimal for industrial applications. researchgate.net Directed evolution is a powerful protein engineering technique used to improve these properties. nih.govrcsb.org
The process involves creating a library of mutant enzymes through random mutagenesis of the gene encoding the KRED. nih.gov These variants are then screened for improved performance in the desired reaction. Iterative rounds of mutation and selection can lead to enzymes with significantly enhanced activity and stereoselectivity. rcsb.org More recently, machine learning algorithms are being integrated into the directed evolution process to predict beneficial mutations, thereby accelerating the development of highly efficient and selective biocatalysts. nih.govresearchgate.net This approach allows for the fine-tuning of an enzyme's active site to perfectly accommodate the substrate and favor the production of the (R)-enantiomer. researchgate.net
Chiral Resolution Techniques
Chiral resolution is a classical method for separating a racemic mixture of a compound into its individual enantiomers. wikipedia.org Although this method inherently results in a maximum theoretical yield of 50% for the desired enantiomer, it remains a widely used technique. wikipedia.org
Diastereomeric Salt Formation and Crystallization
This technique is one of the most common methods for chiral resolution. wikipedia.org It involves reacting the racemic mixture of 1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts. libretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.org
For the resolution of a chiral alcohol, a chiral acid is typically used as the resolving agent. Examples of common resolving agents include tartaric acid or mandelic acid. wikipedia.org The process involves dissolving the racemic alcohol and the chiral acid in a suitable solvent. The less soluble diastereomeric salt will preferentially crystallize out of the solution and can be collected by filtration. Subsequently, the desired (R)-alcohol can be recovered from the purified diastereomeric salt by treatment with a base to neutralize the acid.
Dynamic Kinetic Resolution Processes
Dynamic kinetic resolution (DKR) is a powerful strategy to overcome the 50% theoretical yield limitation of traditional kinetic resolution. In DKR, the less reactive enantiomer of a racemic starting material is continuously racemized in situ, allowing for the conversion of the entire racemic mixture into a single enantiomer of the product.
For the synthesis of this compound, a DKR process would typically involve the use of a chiral catalyst, often an enzyme or a metal complex, to selectively acylate the (R)-enantiomer of racemic 1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol, while a second catalyst facilitates the racemization of the remaining (S)-enantiomer.
A representative, though hypothetical, DKR process for this target molecule is presented in the table below, based on established protocols for other secondary alcohols.
| Catalyst System | Acyl Donor | Racemization Catalyst | Solvent | Temperature (°C) | Theoretical Yield (%) | Theoretical Enantiomeric Excess (ee) (%) |
| Lipase B from Candida antarctica (CALB) | Isopropenyl acetate | Ruthenium-based complex | Toluene | 60-80 | >99 | >99 |
| Lipase from Pseudomonas cepacia (PSL) | Vinyl acetate | Shvo catalyst | Dioxane | 50-70 | >99 | >99 |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a widely used method for the synthesis of enantiopure alcohols. This technique relies on the high stereoselectivity of enzymes, typically lipases, to catalyze the acylation of one enantiomer of a racemic alcohol at a much faster rate than the other. This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol.
In the context of synthesizing this compound, a racemic mixture of 1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol would be subjected to enzymatic acylation. Depending on the enzyme's stereopreference, either the (R)- or (S)-enantiomer would be acylated. If the enzyme selectively acylates the (S)-enantiomer, the unreacted this compound could be isolated with high enantiomeric purity.
The following table illustrates potential enzymatic kinetic resolution conditions, drawn from general knowledge of lipase-catalyzed reactions.
| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Max. Yield of (R)-alcohol (%) | Potential Enantiomeric Excess (ee) (%) |
| Lipase B from Candida antarctica (CALB) | Vinyl acetate | Hexane | 30-40 | 50 | >95 |
| Lipase from Aspergillus niger | Ethyl acetate | Tetrahydrofuran | 40-50 | 50 | >90 |
Organocatalytic Enantioselective Routes
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules as catalysts. For the synthesis of chiral alcohols, organocatalytic methods often involve the asymmetric reduction of the corresponding ketone, in this case, 1-(1-Methyl-1H-pyrazol-5-yl)ethanone.
A common strategy is the use of a chiral organocatalyst, such as a proline derivative or a chiral phosphoric acid, to activate a reducing agent and facilitate the stereoselective transfer of a hydride to the prochiral ketone. This approach can lead to the direct formation of the desired (R)-enantiomer with high enantioselectivity.
A hypothetical organocatalytic reduction is outlined below.
| Organocatalyst | Reducing Agent | Solvent | Temperature (°C) | Potential Yield (%) | Potential Enantiomeric Excess (ee) (%) |
| (S)-Diphenylprolinol silyl (B83357) ether | Trichlorosilane | Dichloromethane | -20 to 0 | 80-95 | 90-99 |
| Chiral Phosphoric Acid | Hantzsch ester | Toluene | 25-40 | 75-90 | 85-98 |
Stoichiometric Asymmetric Syntheses
Stoichiometric asymmetric synthesis involves the use of a chiral reagent in a 1:1 molar ratio with the substrate to induce stereoselectivity. A classic example applicable to the synthesis of this compound is the use of chiral borane (B79455) reducing agents, such as the Corey-Bakshi-Shibata (CBS) reagent.
In this approach, the prochiral ketone, 1-(1-Methyl-1H-pyrazol-5-yl)ethanone, would be treated with a stoichiometric amount of the (S)-CBS reagent and a stoichiometric hydride source like borane. The chiral catalyst coordinates to the borane and the ketone, creating a rigid transition state that directs the hydride attack to one face of the carbonyl group, leading to the preferential formation of the (R)-alcohol.
| Chiral Reagent | Hydride Source | Solvent | Temperature (°C) | Potential Yield (%) | Potential Enantiomeric Excess (ee) (%) |
| (S)-Corey-Bakshi-Shibata (CBS) reagent | Borane-dimethyl sulfide (B99878) complex | Tetrahydrofuran | -78 to 0 | 90-98 | 95-99 |
| (R)-B-Chlorodiisopinocampheylborane (DIP-Chloride™) | None | Tetrahydrofuran | -25 | 85-95 | 92-98 |
Development of Novel Synthetic Pathways to Access this compound
The development of novel synthetic pathways is crucial for advancing the field of asymmetric synthesis. For this compound, several innovative approaches could be envisioned.
One promising avenue is the use of biocatalysis, not just for resolution, but for the direct asymmetric reduction of 1-(1-Methyl-1H-pyrazol-5-yl)ethanone using engineered ketoreductases (KREDs). These enzymes can exhibit exceptional enantioselectivity and operate under mild, environmentally friendly conditions.
Another area of active research is the development of new chiral transition metal catalysts for asymmetric transfer hydrogenation. Catalysts based on ruthenium, rhodium, or iridium, bearing chiral ligands, could facilitate the highly enantioselective reduction of the corresponding ketone.
Furthermore, advancements in photoredox catalysis could open up new possibilities for the asymmetric synthesis of this target molecule, potentially through novel radical-based transformations. The exploration of these and other innovative strategies will be key to developing an efficient and practical synthesis of this compound.
Mechanistic Investigations in the Formation of R 1 1 Methyl 1h Pyrazol 5 Yl Ethan 1 Ol
Elucidation of Catalytic Cycles in Asymmetric Hydrogenation
The catalytic production of (R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol is predominantly achieved via asymmetric hydrogenation or asymmetric transfer hydrogenation (ATH) of 1-(1-methyl-1H-pyrazol-5-yl)ethanone. Ruthenium(II) complexes, particularly those developed by Noyori and colleagues, are highly effective for this transformation. mdpi.comnih.govwikipedia.org The catalytic cycle for these systems is generally understood to operate through a metal-ligand bifunctional mechanism, where the catalyst actively participates in both the activation of the hydrogen source and the transfer of hydrogen to the substrate. acs.orgjst.go.jp
The widely accepted catalytic cycle for a typical Noyori-type catalyst, such as Ru(II)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), in transfer hydrogenation using isopropanol (B130326) as a hydrogen source, can be described as follows mdpi.com:
Catalyst Activation: The 18-electron Ru(II) chloride precatalyst reacts with a base (e.g., potassium hydroxide) to eliminate HCl, forming a 16-electron amido complex.
Hydride Formation: This 16e- species reacts with the hydrogen donor (isopropanol), abstracting a hydride to form the active 18-electron ruthenium hydride complex. This step regenerates the base and produces acetone (B3395972) as a byproduct.
Hydrogen Transfer: The prochiral ketone, 1-(1-methyl-1H-pyrazol-5-yl)ethanone, coordinates to the ruthenium hydride catalyst. The transfer of hydrogen occurs via a concerted, six-membered pericyclic transition state. In this key step, a hydride from the metal and a proton from the amine ligand are simultaneously transferred to the carbonyl carbon and oxygen, respectively. acs.org This occurs in the outer coordination sphere of the metal without direct binding of the ketone's carbonyl oxygen to the ruthenium center.
Product Release and Catalyst Regeneration: Following the hydrogen transfer, the resulting chiral alcohol, this compound, is released. The 16-electron Ru(II) amido complex is regenerated, ready to begin a new catalytic cycle by reacting with another molecule of the hydrogen donor.
In the case of asymmetric hydrogenation using molecular hydrogen (H₂), the mechanism involves the heterolytic cleavage of H₂ by the catalyst system to form the crucial ruthenium hydride intermediate. acs.org Despite the different hydrogen source, the subsequent transfer of hydrogen to the ketone substrate is believed to proceed through a similar metal-ligand bifunctional pathway.
Stereochemical Control Elements and Models of Chiral Induction
The remarkable enantioselectivity observed in the formation of the (R)-alcohol is dictated by the chiral environment created by the catalyst. The combination of a chiral diphosphine (like BINAP) and a chiral diamine (like DPEN) ligand on the ruthenium center creates a well-defined chiral pocket. nih.gov The stereochemical outcome is determined by the energetic difference between the two possible diastereomeric transition states leading to the (R) and (S) enantiomers.
The prevailing model for chiral induction relies on steric interactions between the substituents of the ketone and the chiral ligands. nih.gov For 1-(1-methyl-1H-pyrazol-5-yl)ethanone, the two groups attached to the carbonyl are the larger, aromatic pyrazole (B372694) ring and the smaller methyl group. In the favored transition state, the ketone orients itself to minimize steric repulsion between its substituents and the bulky groups on the chiral ligand (e.g., the phenyl groups of the DPEN ligand). nih.gov
A simplified model can be envisioned where the chiral catalyst creates quadrants of varying steric hindrance. The larger pyrazole group will preferentially occupy a less sterically crowded quadrant, while the smaller methyl group occupies a more hindered one. This specific orientation exposes one of the two prochiral faces of the carbonyl group (the Re-face in this case) to the incoming hydride from the ruthenium center, leading to the formation of the (R)-alcohol. nih.gov The η⁶-arene ligand in many Noyori-type catalysts also plays a crucial role, potentially engaging in attractive non-covalent interactions with the pyrazole ring of the substrate, further locking it into the preferred orientation for selective hydrogenation. mdpi.com
Kinetic Studies of Enantioselective Transformations
Kinetic studies provide quantitative insight into the efficiency and mechanism of the catalytic process. For the asymmetric hydrogenation of ketones, the reaction rate is influenced by several factors, including substrate concentration, hydrogen pressure, temperature, and the nature of the catalyst and solvent. nih.govmdpi.com In many Ru-catalyzed systems, the presence of a base is known to significantly accelerate the reaction. acs.org
Kinetic models developed for similar enantioselective hydrogenations often reveal a first-order dependence on the substrate concentration and can show varying dependence on hydrogen pressure. For instance, some studies have found that without a base, the reaction rate can be independent of H₂ pressure, whereas in the presence of a base, the rate increases with pressure. acs.org The enantiomeric excess (ee), however, often remains consistently high and is largely unaffected by these changes in reaction conditions, indicating that the energy difference between the diastereomeric transition states is intrinsic to the catalyst-substrate interaction. acs.org
Table 1: Representative Kinetic Data for Asymmetric Hydrogenation of a Heteroaromatic Ketone
| Entry | H₂ Pressure (atm) | Temperature (°C) | S/C Ratio | Time (h) | Conversion (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1 | 10 | 30 | 1000:1 | 8 | >99 | 98 (R) |
| 2 | 50 | 30 | 1000:1 | 2 | >99 | 98 (R) |
| 3 | 10 | 50 | 1000:1 | 3 | >99 | 97 (R) |
| 4 | 10 | 30 | 5000:1 | 16 | 95 | 98 (R) |
Note: This table presents illustrative data based on typical results for the asymmetric hydrogenation of heteroaromatic ketones, demonstrating the influence of reaction parameters.
Computational Studies on Transition State Geometries and Energetics
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of asymmetric catalysis. rsc.orgresearchgate.net DFT calculations allow for the detailed investigation of transition state geometries, providing a molecular-level understanding of the origins of enantioselectivity. researchgate.netacs.org
For the formation of this compound, computational models focus on the key hydrogen transfer step. The geometries of the two competing diastereomeric transition states, one leading to the (R)-product (TS-R) and the other to the (S)-product (TS-S), are calculated. These transition states typically feature the characteristic six-membered ring structure involving the Ru-H, N-H, and C=O moieties. acs.org
The calculated Gibbs free energies of activation (ΔG‡) for these transition states are then compared. The enantiomeric excess of the reaction is directly related to the energy difference between these two states (ΔΔG‡ = ΔG‡(S) - ΔG‡(R)). A relatively small energy difference of just 1.8 kcal/mol at room temperature corresponds to an enantiomeric excess of over 95%. nih.gov Computational studies can pinpoint the specific steric clashes or stabilizing non-covalent interactions that are responsible for this energy difference. researchgate.net
Table 2: Illustrative DFT-Calculated Energetics for the Stereodetermining Transition States
| Transition State | Relative Gibbs Free Energy (ΔG‡) (kcal/mol) | Predicted Major Product | Predicted ee (%) |
|---|---|---|---|
| TS-R | 0.0 | (R)-enantiomer | \multirow{2}{*}{>99} |
| TS-S | +2.5 |
Note: This table shows hypothetical but realistic energy values derived from DFT calculations for a highly enantioselective reaction, illustrating the energy difference (ΔΔG‡) that governs the stereochemical outcome.
Role of Non-Covalent Interactions in Stereoselectivity
While steric repulsion is a primary factor in stereochemical control, the crucial role of weaker, attractive non-covalent interactions (NCIs) is increasingly recognized as being decisive for high enantioselectivity. nih.govacs.org In the transition state for the hydrogenation of 1-(1-methyl-1H-pyrazol-5-yl)ethanone, several NCIs are likely at play.
Hydrogen Bonding: A key interaction is the hydrogen bond between the proton on the diamine ligand (N-H) and the carbonyl oxygen of the ketone. This interaction not only activates the carbonyl group for reduction but also helps to rigidly orient the substrate within the catalyst's chiral pocket. nih.gov
π-π Stacking: The aromatic pyrazole ring of the substrate can engage in π-π stacking interactions with an aromatic component of the catalyst, such as the phenyl groups of the BINAP or DPEN ligands, or an η⁶-arene ligand like p-cymene (B1678584). researchgate.netmdpi.comnih.gov This interaction provides significant stabilization to the favored transition state geometry.
CH/π Interactions: Interactions between C-H bonds on the substrate or ligand and the π-system of an aromatic ring (either on the catalyst or the substrate) can further stabilize the transition state assembly. researchgate.net For instance, a CH/π interaction between the p-cymene ligand and the pyrazole ring has been shown to be important in similar systems.
Chemical Transformations and Derivatization of R 1 1 Methyl 1h Pyrazol 5 Yl Ethan 1 Ol
Reactions at the Chiral Hydroxyl Group
The secondary hydroxyl group in (R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol is a key site for chemical modification, enabling the introduction of various functional groups through esterification, etherification, oxidation, and nucleophilic substitution reactions. These transformations are fundamental in altering the molecule's polarity, reactivity, and biological interactions, while also allowing for the exploration of its stereochemical properties.
Esterification and Etherification for Protecting Group Chemistry
The hydroxyl group of this compound can be readily converted into esters and ethers. These reactions are not only pivotal for synthesizing derivatives with potentially altered biological activities but are also commonly employed in synthetic strategies where the hydroxyl group requires temporary protection.
Esterification: The formation of esters is typically achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides under appropriate catalytic conditions. For instance, acylation with acetyl chloride or acetic anhydride in the presence of a base like pyridine or triethylamine would yield the corresponding acetate ester. These ester linkages can serve as protecting groups that are labile under basic or acidic conditions, allowing for the selective deprotection of the hydroxyl group during a multi-step synthesis.
Etherification: The synthesis of ethers from this compound can be accomplished through various methods, such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base like sodium hydride to form the corresponding alkoxide, followed by reaction with an alkyl halide. Another important method for ether formation, particularly when aiming for inversion of stereochemistry, is the Mitsunobu reaction. wikipedia.org This reaction utilizes a phosphine (B1218219) reagent, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a suitable oxygen nucleophile, such as a phenol or a carboxylic acid (which would form an ester with inversion). Ethers are generally more stable than esters and are often used as permanent protecting groups in complex syntheses. The choice of the ether protecting group (e.g., benzyl, silyl (B83357) ethers) depends on the specific requirements of the synthetic route, as they offer different deprotection conditions.
| Reaction Type | Reagents | Product Type | Protecting Group |
| Esterification | Carboxylic acid, Acid chloride, Acid anhydride | Ester | Acetyl, Benzoyl |
| Etherification | Alkyl halide, Strong base (e.g., NaH) | Ether | Benzyl, Silyl |
| Mitsunobu Reaction | PPh3, DEAD/DIAD, Nucleophile | Inverted Ester/Ether | Varies with nucleophile |
Oxidation Reactions and Stereochemical Implications
Oxidation of the secondary alcohol in this compound to the corresponding ketone, 1-(1-Methyl-1H-pyrazol-5-yl)ethanone, is a fundamental transformation. This reaction removes the chiral center at the carbinol carbon. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often dictated by the sensitivity of other functional groups within the molecule and the desired reaction conditions.
Commonly used oxidation methods include:
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures, followed by the addition of a hindered base like triethylamine. The Swern oxidation is known for its mild conditions and high yields. wikipedia.orgorganic-chemistry.org
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. The reaction is typically carried out in chlorinated solvents at room temperature. wikipedia.orgwikipedia.orgcommonorganicchemistry.comorganic-chemistry.org
The stereochemical implication of this oxidation is the loss of the (R)-configuration at the alcohol carbon, resulting in an achiral ketone product. This ketone can then serve as a precursor for the synthesis of other derivatives, including the racemic alcohol through reduction, or for the introduction of new stereocenters via asymmetric reactions.
| Oxidation Method | Key Reagents | Product | Stereochemical Outcome |
| Swern Oxidation | DMSO, Oxalyl chloride, Triethylamine | Ketone | Loss of chirality |
| Dess-Martin Periodinane | DMP | Ketone | Loss of chirality |
Nucleophilic Substitution Reactions with Retention or Inversion of Configuration
The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. The stereochemical outcome of these substitutions is highly dependent on the reaction mechanism.
SN2 Reactions (Inversion of Configuration): By activating the hydroxyl group, for example, by converting it to a tosylate (reacting with p-toluenesulfonyl chloride in the presence of a base), a subsequent reaction with a nucleophile will typically proceed via an SN2 mechanism. This results in an inversion of the stereochemistry at the chiral center, leading to the (S)-configured product. A wide range of nucleophiles, including azides, cyanides, and halides, can be introduced in this manner. The Mitsunobu reaction also famously proceeds with inversion of configuration. wikipedia.org
SN1 Reactions (Racemization): If the reaction conditions favor the formation of a carbocation intermediate, for instance, under strongly acidic conditions with a poor nucleophile, an SN1 pathway may be followed. The benzylic-like nature of the carbon bearing the hydroxyl group (adjacent to the pyrazole (B372694) ring) can stabilize a carbocation. This would lead to racemization, yielding a mixture of both (R) and (S) products.
Transformations Involving the Pyrazole Ring System
The pyrazole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing substituents: the N1-methyl group and the C5-(1-hydroxyethyl) group. Additionally, the N1-methyl group itself can be a site for chemical modification.
Functionalization of Pyrazole Ring (e.g., Halogenation, Nitration, Sulfonation)
Electrophilic aromatic substitution on the pyrazole ring is a common method for introducing new functional groups. The directing effects of the N-methyl group and the C5-alkyl substituent generally favor substitution at the C4 position.
Halogenation: The pyrazole ring can be halogenated using various reagents. For instance, bromination can be achieved with N-bromosuccinimide (NBS) and iodination with N-iodosuccinimide (NIS). Chlorination can be carried out with N-chlorosuccinimide (NCS). These reactions typically proceed readily at the C4 position.
Nitration: Nitration of the pyrazole ring can be accomplished using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. organic-chemistry.org The electron-donating nature of the N-methyl and C5-alkyl groups directs the incoming nitro group to the C4 position. The reaction conditions need to be carefully controlled to avoid side reactions, especially oxidation of the alcohol functionality. It is often prudent to protect the hydroxyl group before performing nitration.
Sulfonation: Sulfonation can be achieved by treating the pyrazole with fuming sulfuric acid (oleum). Similar to other electrophilic substitutions, the sulfonic acid group is expected to be introduced at the C4 position.
It is important to note that the hydroxyl group of the side chain might interfere with or be sensitive to the conditions of these electrophilic aromatic substitution reactions. Therefore, protection of the alcohol as an ester or ether prior to ring functionalization is a common and often necessary synthetic strategy.
Modifications at the N1-Methyl Group
While the N1-methyl group is generally stable, modifications at this position are less common but can be achieved under specific conditions. One possible transformation involves deprotonation of the methyl group using a very strong base, such as an organolithium reagent, to generate a carbanion. This nucleophilic species can then react with various electrophiles, allowing for the elongation or functionalization of the N1-substituent. However, such reactions can be challenging due to the potential for competing reactions at other sites in the molecule, such as deprotonation of the hydroxyl group or addition to the pyrazole ring.
Stereospecific and Stereoselective Reactions Using this compound
Detailed research explicitly outlining the use of this compound as a chiral auxiliary or substrate in stereospecific and stereoselective reactions is not extensively available in the public domain. However, the inherent chirality of the molecule, conferred by the stereocenter at the carbinol carbon, makes it a candidate for such applications.
Stereospecific reactions are those in which different stereoisomers of a starting material react to give different stereoisomers of the product. A stereoselective reaction is one where a single reactant can form two or more stereoisomers, but one is formed preferentially. The chiral center in this compound could be leveraged to influence the stereochemical outcome of reactions at other sites within the molecule or in other molecules if used as a chiral catalyst or auxiliary.
Potential, though not yet documented, stereoselective transformations could include:
Oxidation : Asymmetric oxidation of the pyrazole ring or other prochiral substrates using a catalyst system where the title compound acts as a chiral ligand.
Reduction : Use as a chiral ligand in the asymmetric reduction of ketones or imines.
Carbon-Carbon Bond Formation : Application as a chiral auxiliary to direct stereoselective aldol (B89426) reactions, alkylations, or Diels-Alder reactions.
Without specific experimental data, these applications remain theoretical possibilities based on the principles of asymmetric synthesis.
Synthesis of Chemically Diverse Derivatives and Analogs
The synthesis of derivatives from this compound can be approached by targeting its primary functional groups: the hydroxyl group and the pyrazole ring. These sites allow for a variety of chemical modifications to produce structurally diverse analogs. While the pyrazole core is found in many biologically active compounds, specific derivatization starting from this chiral alcohol is not widely reported. nih.gov
Reactions at the Hydroxyl Group: The secondary alcohol is a versatile handle for derivatization. Standard transformations can yield a range of analogs with modified physical and chemical properties.
Esterification : Reaction with carboxylic acids, acid chlorides, or anhydrides would yield the corresponding esters. This transformation can be used to introduce a wide variety of acyl groups.
Etherification : Williamson ether synthesis, by first converting the alcohol to its alkoxide and reacting with an alkyl halide, would produce ethers.
Oxidation : Oxidation of the secondary alcohol would lead to the corresponding ketone, 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one.
Substitution : The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by various nucleophiles to introduce new functionalities with inversion of stereochemistry (SN2 reaction).
Reactions involving the Pyrazole Ring: The pyrazole ring is an aromatic heterocycle, and while the N1 position is substituted with a methyl group, the carbon atoms of the ring can potentially undergo reactions such as electrophilic substitution. However, the directing effects of the existing substituents would need to be considered.
The following table summarizes potential derivatives that could be synthesized from this compound, based on general chemical principles.
| Derivative Class | General Structure | Potential Reagents and Conditions | Notes |
| Esters | R-CO-O-CH(CH₃)-Py | R-COOH (Fischer Esterification), R-COCl/Pyridine | Wide variety of R groups can be introduced. |
| Ethers | R-O-CH(CH₃)-Py | 1. NaH; 2. R-X (Williamson Synthesis) | R can be alkyl or aryl. |
| Ketones | O=C(CH₃)-Py | PCC, DMP, or Swern Oxidation | Oxidation of the secondary alcohol. |
| Alkyl/Aryl Halides | X-CH(CH₃)-Py | SOCl₂, PBr₃ | Nucleophilic substitution of the hydroxyl group. |
Py represents the 1-Methyl-1H-pyrazol-5-yl moiety.
The synthesis of N-functionalized pyrazoles, such as N-vinylated pyrazoles, is an area of significant interest, typically achieved through methods like Michael addition to alkynes or copper-catalyzed vinylation. nih.gov However, these methods generally apply to N-unsubstituted pyrazoles rather than derivatizing an existing N-alkyl pyrazole structure. Similarly, the synthesis of complex pyrazole-containing heterocycles, like 1,3,4-oxadiazoles, usually starts from different pyrazole precursors, such as pyrazole acetohydrazides. semanticscholar.orgresearchgate.net
The following table lists classes of more complex analogs found in the broader pyrazole literature, which could theoretically be targets for synthesis starting from derivatives of this compound.
| Analog Class | Core Structure | General Synthetic Route | Relevance to Starting Material |
| Pyrazole-Oxadiazoles | Pyrazole linked to an Oxadiazole ring | Cyclization of pyrazole-hydrazide derivatives with acetic anhydride. semanticscholar.org | Would require extensive modification of the starting alcohol to an acetohydrazide. |
| N-Carbonylvinylated Pyrazoles | Pyrazole with a vinyl group on a ring nitrogen | Michael addition of N-unsubstituted pyrazoles to conjugated alkynes. nih.gov | Not directly applicable as the nitrogen is already methylated. |
| 4-Aminopyrazol-5-ols | Pyrazole with amino and hydroxyl groups | Reduction of 4-hydroxyiminopyrazol-5-ones. mdpi.com | Different pyrazole core substitution pattern. |
Role of R 1 1 Methyl 1h Pyrazol 5 Yl Ethan 1 Ol As a Chiral Building Block in Advanced Organic Synthesis
Precursor for Chiral Ligands in Asymmetric Catalysis
The efficacy of asymmetric catalysis often hinges on the design of the chiral ligand that coordinates to the metal center. researchgate.net The structure of (R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol is particularly well-suited for this purpose. The pyrazole (B372694) moiety provides a nitrogen donor atom, a common feature in many successful ligand families. universiteitleiden.nlresearchgate.net The secondary alcohol at the chiral center serves as a functional handle that can be readily modified to introduce other donor atoms, such as phosphorus or additional nitrogen, allowing for the creation of bidentate or polydentate ligands. nih.gov
Development of P, N-Ligands, P, P-Ligands, and N, N-Ligands
The hydroxyl group of this compound is the key to its versatility in ligand synthesis. Through standard functional group transformations, a variety of ligand classes can be accessed. For instance, conversion of the alcohol to a suitable leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with a phosphide (B1233454) source like diphenylphosphine, would yield a chiral P,N-ligand. This class of ligands, which combines a soft phosphorus donor with a hard nitrogen donor, has proven highly effective in a range of catalytic reactions. researchgate.net
Alternatively, the alcohol can be converted into an amine via a Mitsunobu reaction or by reductive amination of the corresponding ketone. This amine can then be further functionalized. For example, direct attachment of a second pyrazole-containing group or another nitrogen-based chelating arm would result in N,N-ligands. uab.cat The modular nature of these synthetic routes allows for fine-tuning of the ligand's steric and electronic properties by modifying the substituents on the pyrazole ring or the other donor group.
Table 1: Potential Chiral Ligands Derived from this compound
| Ligand Type | Potential Structure | Key Features |
|---|---|---|
| P,N-Ligand | A ligand featuring the pyrazole nitrogen and a phosphine (B1218219) group derived from the alcohol functionality. | Combines hard (N) and soft (P) donors for versatile metal coordination. |
| N,N-Ligand | A ligand incorporating the pyrazole nitrogen and a second nitrogen donor introduced at the alcohol position. | Strong chelation effects, often used in oxidation and hydrogenation catalysis. |
| P,P-Ligand | A hypothetical ligand where the pyrazole is modified and the alcohol converted to a phosphine to create a bidentate phosphine ligand. | Widely used in asymmetric hydrogenation due to strong π-acceptor properties. |
This table illustrates the conceptual design of ligands based on the starting material's scaffold.
Application in Asymmetric Hydrogenation and Other Catalytic Reactions
Chiral ligands based on pyrazole and other nitrogen heterocycles are frequently employed in transition metal-catalyzed reactions, most notably in asymmetric hydrogenation. rsc.orgrwth-aachen.de Complexes of rhodium, ruthenium, and iridium with chiral P,N-ligands have demonstrated high efficiency and enantioselectivity in the reduction of prochiral olefins, ketones, and imines. rsc.org The pyrazole nitrogen coordinates to the metal, helping to create a rigid and well-defined chiral environment around the active site, which is essential for effective stereochemical communication. researchgate.net
Beyond hydrogenation, these ligands have potential applications in other important transformations, such as asymmetric allylic alkylation, hydrosilylation, and cross-coupling reactions. The specific combination of the pyrazole ring and the chirality derived from the (R)-ethan-1-ol backbone can lead to unique reactivity and selectivity profiles, making these ligands attractive targets for development in catalysis. nih.gov
Chiral Auxiliary in Diastereoselective Reactions
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality. This compound possesses the necessary features to act as an effective chiral auxiliary. Its hydroxyl group allows it to be covalently bonded to a substrate, for instance, by forming an ester or an amide linkage. researchgate.net The steric bulk and coordinating ability of the methyl-pyrazole group can then effectively shield one face of the reactive substrate, directing the approach of a reagent to the opposite face.
Use in Chiral Auxiliary-Controlled Aldol (B89426) Reactions
The aldol reaction is a powerful carbon-carbon bond-forming reaction that can generate two new stereocenters simultaneously. The use of chiral auxiliaries, such as the well-known Evans oxazolidinones, is a reliable strategy for controlling the stereochemistry of this transformation. numberanalytics.comresearchgate.net
When this compound is esterified with a carboxylic acid and converted into an enolate, the pyrazole moiety can play a crucial role. In the presence of a Lewis acid, the pyrazole nitrogen and the carbonyl oxygen can form a rigid chelated structure. This conformation, combined with the steric hindrance from the methyl group on the stereocenter, would dictate the geometry of the enolate and control the facial selectivity of its reaction with an aldehyde, leading to high diastereoselectivity in the aldol product.
Application in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a premier method for constructing six-membered rings with up to four stereocenters. nih.gov Attaching a chiral auxiliary to the dienophile is a classic and effective strategy for inducing enantioselectivity. scielo.br
This compound can be esterified with α,β-unsaturated acids, such as acrylic acid, to form a chiral dienophile. In a Lewis acid-promoted Diels-Alder reaction, the Lewis acid would coordinate to the carbonyl group. The chiral auxiliary would then create a sterically biased environment, forcing the diene to approach from the less hindered face of the dienophile. researchgate.netrsc.org This facial differentiation leads to the preferential formation of one diastereomer of the cycloadduct. After the reaction, the auxiliary can be hydrolyzed to reveal the enantiomerically enriched carboxylic acid and can often be recovered for reuse. nih.gov
Key Intermediate in the Synthesis of Complex Organic Molecules
The utility of a chiral building block is ultimately demonstrated by its incorporation into the synthesis of complex, high-value molecules such as natural products or pharmaceuticals. nih.govresearchgate.net this compound is a valuable intermediate as it provides a predefined stereocenter and a functionalized heterocyclic ring system in a single, compact molecule.
Contribution to Methodological Development in Asymmetric Synthesis
This compound is a chiral alcohol that holds significant potential as a versatile building block in the development of new methodologies for asymmetric synthesis. Its structure, which combines a stereogenic secondary alcohol with a coordinating pyrazole ring, makes it an attractive precursor for creating novel chiral ligands and auxiliaries. While specific, detailed studies focusing exclusively on this compound's application in methodological development are not extensively documented in peer-reviewed literature, its contribution can be understood by examining its role in the synthesis of advanced chiral ligands for key asymmetric transformations.
The primary contribution of chiral building blocks like this compound to methodological development lies in their use as scaffolds for new catalysts that can achieve high levels of stereocontrol in chemical reactions. Researchers develop new synthetic methods by designing and testing new chiral ligands, often using a well-understood reaction to benchmark the ligand's effectiveness.
A prominent area where chiral alcohols are fundamental to methodological advancement is the catalytic enantioselective addition of organozinc reagents to aldehydes. This reaction is a benchmark for testing the efficacy of new chiral ligands. Chiral alcohols are typically converted into β-amino alcohols, which serve as highly effective ligands for the zinc catalyst, creating a chiral environment that directs the stereochemical outcome of the reaction. rsc.orgorganic-chemistry.org
The development of new pyrazole-containing amino alcohol ligands derived from precursors like this compound is a key strategy for advancing asymmetric synthesis. By modifying the structure of the chiral alcohol, chemists can fine-tune the steric and electronic properties of the resulting ligand to improve the yield and enantioselectivity of the catalyzed reaction. For example, the pyrazole nitrogen atoms can coordinate to the metal center, influencing the geometry and reactivity of the catalytic complex.
The effectiveness of such newly developed ligands is typically evaluated against a range of substrates to establish the scope and limitations of the new method. The data below illustrates typical research findings for the enantioselective addition of diethylzinc (B1219324) to various aldehydes using novel chiral amino alcohol ligands, demonstrating the type of methodological investigation for which this compound is a valuable precursor. rsc.orgmdpi.com
| Entry | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
|---|---|---|---|---|
| 1 | Benzaldehyde | 98 | 95 | (R) |
| 2 | 4-Chlorobenzaldehyde | 99 | 94 | (R) |
| 3 | 4-Methoxybenzaldehyde | 97 | 96 | (R) |
| 4 | 2-Naphthaldehyde | 95 | 93 | (R) |
| 5 | Cinnamaldehyde | 92 | 85 | (R) |
| Entry | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
|---|---|---|---|---|
| 1 | Cyclohexanecarboxaldehyde | 90 | 88 | (R) |
| 2 | Pivalaldehyde | 85 | 91 | (R) |
| 3 | Hexanal | 88 | 82 | (R) |
These tables showcase how a systematic study using a new ligand, potentially derived from this compound, contributes to methodological development. By demonstrating high yields and enantioselectivities across a range of aldehydes, a new, robust method for the asymmetric synthesis of chiral secondary alcohols is established.
Computational and Theoretical Studies on R 1 1 Methyl 1h Pyrazol 5 Yl Ethan 1 Ol
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of molecules. eurasianjournals.comnih.gov For (R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol, these calculations typically begin with geometry optimization to find the lowest energy structure. Functionals like B3LYP combined with basis sets such as 6-311G++ are commonly employed to achieve a balance between accuracy and computational cost. nih.govresearchgate.net
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify electron-rich and electron-poor regions, indicating potential sites for electrophilic and nucleophilic attack. researchgate.net Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.govresearchgate.net
Table 1: Hypothetical Calculated Electronic Properties for this compound
| Property | Value | Description |
|---|---|---|
| Total SCF Energy | -2331.77 a.u. | The total electronic energy of the molecule in its ground state. nih.gov |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | An indicator of the molecule's excitability and chemical stability. researchgate.net |
| Dipole Moment | 2.5 D | A measure of the net molecular polarity. |
These calculations provide a fundamental understanding of the molecule's intrinsic electronic character, which underpins its reactivity and interactions.
Conformational Analysis and Energy Landscapes
The flexibility of the ethan-1-ol side chain attached to the pyrazole (B372694) ring means that this compound can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. Computational methods are used to map the potential energy surface of the molecule as a function of specific dihedral angles.
By systematically rotating the C-C and C-O bonds of the side chain and calculating the energy at each step, a potential energy landscape can be constructed. This process identifies the lowest-energy conformers (global and local minima) and the energy barriers (transition states) that separate them. Such studies reveal the most stable and populated conformations of the molecule in the gas phase or in solution, which is critical as the molecule's reactivity and biological activity can be highly dependent on its shape. mdpi.com The pyrazole ring itself is largely planar, but the orientation of the side chain relative to the ring is key. nih.gov
Table 2: Example of Conformational Analysis Results
| Conformer | Dihedral Angle (N1-C5-C-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| A (Global Minimum) | 60° | 0.00 | 75.2 |
| B (Local Minimum) | 180° | 1.25 | 14.5 |
| C (Local Minimum) | -60° | 1.80 | 10.3 |
This analysis shows that one conformer is significantly more stable and thus more prevalent at equilibrium.
Prediction of Reactivity and Selectivity in Chemical Transformations
Theoretical calculations can predict the most likely sites of chemical reaction. Reactivity indices derived from DFT, such as Fukui functions and local softness, quantify the susceptibility of different atoms in the molecule to electrophilic, nucleophilic, or radical attack. researchgate.netresearchgate.net
For this compound, these calculations can distinguish the reactivity of the two nitrogen atoms in the pyrazole ring, the oxygen of the hydroxyl group, and the various carbon atoms. For instance, in N-alkylation reactions common to pyrazoles, theoretical studies can predict which nitrogen atom is the more likely site of attack by analyzing local reactivity descriptors and modeling the transition state energies for each pathway. researchgate.net The MEP map provides a qualitative prediction, with the most negative potential (red regions) indicating likely sites for electrophilic attack.
Furthermore, computational modeling of reaction mechanisms, including the calculation of activation energies for different potential pathways, allows for the prediction of reaction outcomes and selectivity under various conditions.
Molecular Modeling of Interactions with Catalytic Species or Reagents
Molecular modeling techniques, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM), are used to study how this compound interacts with other chemical species. This is particularly relevant for understanding its role in catalysis, either as a ligand for a metal catalyst or as a substrate in an enzyme-catalyzed reaction.
Molecular docking simulations can predict the preferred binding orientation of the molecule within the active site of a protein or on the surface of a catalyst. nih.govnih.gov These models help identify key intermolecular interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex. For instance, the hydroxyl group and the pyrazole nitrogen atoms could act as hydrogen bond donors or acceptors, respectively. nih.gov
For more detailed analysis, QM/MM methods can be used. In this approach, the molecule and the immediate interacting residues of the catalyst are treated with high-level quantum mechanics, while the rest of the environment is treated with more computationally efficient molecular mechanics force fields. This allows for the accurate modeling of bond-making and bond-breaking events during a chemical reaction.
Chirality Assessment Through Theoretical Methods
Since the molecule is chiral, its interaction with plane-polarized light is of significant interest. Chiroptical spectroscopies like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques for determining the absolute configuration of chiral molecules. researchgate.net
Theoretical calculations are essential for interpreting experimental CD spectra. By calculating the theoretical ECD or VCD spectrum for a known configuration (e.g., the 'R' configuration) and comparing it to the experimental spectrum, the absolute configuration of the synthesized molecule can be unambiguously assigned. researchgate.net Time-dependent DFT (TD-DFT) is the standard method for simulating ECD spectra, while VCD spectra are typically calculated from the harmonic vibrational frequencies and corresponding rotational strengths. mdpi.com The close match between a calculated spectrum for the (R)-enantiomer and the experimental data would confirm the stereochemistry. mdpi.com This approach is particularly valuable for chiral alcohols and has become a reliable alternative to X-ray crystallography for stereochemical assignment. acs.org
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Advanced Analytical Methodologies for Research Pertaining to R 1 1 Methyl 1h Pyrazol 5 Yl Ethan 1 Ol
Chiral Chromatography for Enantiomeric Purity Determination
Chiral chromatography is the cornerstone for separating enantiomers, enabling the accurate determination of enantiomeric purity (or enantiomeric excess, ee). The fundamental principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioselective separation of chiral compounds, including pyrazole (B372694) derivatives. nih.gov The success of this method relies heavily on the selection of an appropriate CSP and mobile phase.
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability and high efficiency in resolving enantiomers of pyrazole-containing compounds. nih.govacs.orgnih.gov These CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), offer a complex chiral environment with grooves and cavities where analyte-CSP interactions, including hydrogen bonding, dipole-dipole, and π-π interactions, facilitate chiral recognition. nih.govacs.org
The choice of mobile phase elution mode is critical for achieving optimal separation.
Normal Phase (NP) Mode: Typically employs a nonpolar solvent like n-hexane or heptane (B126788) mixed with a small amount of a polar modifier, usually an alcohol such as 2-propanol or ethanol. nih.govmz-at.de This mode is highly effective for many chiral separations on polysaccharide CSPs.
Polar Organic (PO) Mode: Utilizes polar organic solvents like methanol (B129727), ethanol, or acetonitrile, either pure or in mixtures. acs.orgnih.gov This mode can offer benefits such as shorter analysis times, sharper peaks, and improved solubility for polar analytes. nih.govresearchgate.net For instance, studies on 4,5-dihydro-1H-pyrazole derivatives showed that cellulose-based columns were superior in polar organic modes, yielding high resolutions in under 5 minutes, while amylose-based columns performed better in the normal phase mode. nih.govacs.org
The separation of the enantiomers of 1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol can be effectively achieved using these established methods. The hydroxyl group and the pyrazole ring are key interaction sites with the CSP.
Table 1: Illustrative HPLC Conditions for Enantiomeric Separation of Chiral Pyrazole Alcohols
| Parameter | Condition A (Normal Phase) | Condition B (Polar Organic) |
|---|---|---|
| Chiral Stationary Phase | CHIRALPAK® IB (Cellulose derivative) | Lux® Cellulose-2 |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | Acetonitrile / Methanol (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 30°C | 25°C |
| Detection | UV at 220 nm | UV at 220 nm |
| Expected Outcome | Baseline separation of enantiomers | Rapid separation with sharp peaks |
Gas Chromatography (GC) with Chiral Columns
For volatile and thermally stable compounds, chiral Gas Chromatography (GC) presents a high-resolution alternative for enantiomeric separation. chromatographyonline.com The stationary phases in chiral GC columns are typically based on cyclodextrin (B1172386) derivatives. gcms.cz Cyclodextrins are chiral, torus-shaped molecules that can include guest molecules in their cavity, leading to enantioselective interactions. libretexts.org
To enhance volatility and improve chromatographic performance for alcohols like 1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol, derivatization of the hydroxyl group to form an ester or ether may be beneficial. The choice of the specific cyclodextrin derivative (e.g., permethylated β-cyclodextrin) is critical for achieving separation. gcms.cz Optimization of parameters such as the temperature program, carrier gas flow rate, and column length is essential to maximize resolution. gcms.cz
Table 2: Representative GC Conditions for Enantiomeric Analysis
| Parameter | Typical Condition |
|---|---|
| Chiral Stationary Phase | Rt-βDEXsm (Permethylated β-cyclodextrin) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Program | 80°C (hold 1 min), ramp to 180°C at 5°C/min |
| Detection | Flame Ionization Detector (FID) at 250°C |
| Analyte Form | As is, or after derivatization (e.g., acetylation) |
Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. selvita.comnih.gov This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. Supercritical CO2 is non-toxic, and its low viscosity and high diffusivity allow for faster separations and higher efficiency compared to liquid chromatography. selvita.comukm.my
Organic modifiers, typically alcohols like methanol or ethanol, are added to the CO2 to increase the mobile phase's solvating power and modulate analyte retention. SFC is compatible with a wide range of chiral stationary phases used in HPLC, including polysaccharide and Pirkle-type columns like the (S,S)Whelk-O1, which has shown success in resolving chiral pyrazole intermediates. chromatographyonline.com SFC is particularly advantageous for preparative separations due to the ease of removing the CO2 from the collected fractions. selvita.com
Table 3: Example SFC Method for Chiral Pyrazole Separation
| Parameter | Typical Condition |
|---|---|
| Chiral Stationary Phase | (S,S) Whelk-O1 or RegisCell |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Supercritical CO2 / Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 35°C |
| Detection | UV at 220 nm |
Spectroscopic Techniques for Stereochemical Elucidation
While chromatography separates enantiomers, spectroscopic methods are required to determine the absolute configuration (i.e., which enantiomer is R and which is S).
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration
Vibrational Circular Dichroism (VCD) is a powerful technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. researchgate.netbiotools.us VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during its fundamental vibrational transitions. biotools.us The resulting VCD spectrum provides a unique fingerprint of the molecule's absolute stereochemistry.
The determination of the absolute configuration of (R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol using VCD involves a two-pronged approach:
Experimental Measurement: The VCD spectrum of the enantiomerically pure sample is measured in a suitable solvent (e.g., CDCl3).
Theoretical Calculation: The VCD spectrum for one of the enantiomers (e.g., the R-enantiomer) is calculated using quantum chemistry methods, typically Density Functional Theory (DFT). schrodinger.comamericanlaboratory.com
By comparing the signs and relative intensities of the bands in the experimental spectrum with the calculated spectrum, the absolute configuration can be definitively assigned. researchgate.netamericanlaboratory.com If the experimental spectrum matches the calculated spectrum for the R-enantiomer, the sample is confirmed to be (R). This method provides a reliable alternative to X-ray crystallography, especially for oils or non-crystalline materials. biotools.us
Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD), Circular Dichroism (CD))
Chiroptical techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are classical methods for studying chiral molecules.
ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light.
CD measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions. nih.gov
The spectra obtained from these methods, particularly the sign of the Cotton effects, can be correlated to the absolute configuration of the molecule. This is often achieved by comparing the experimental CD spectrum to that of structurally similar compounds with a known absolute configuration or by applying empirical rules. nih.gov For pyrazole derivatives, the electronic transitions associated with the pyrazole ring and any other chromophores will give rise to a characteristic CD spectrum that can be used to assign the stereochemistry at the chiral center. nih.gov
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Detailed Structural Analysis and Mechanistic Probes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For chiral compounds like this compound, advanced NMR techniques are indispensable for unambiguous structural assignment and for probing stereochemical details.
To determine the enantiomeric purity of 1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol, chiral shift reagents (CSRs) are employed in ¹H NMR spectroscopy. These reagents, often lanthanide-based complexes, form diastereomeric complexes with the enantiomers of the chiral alcohol. This interaction leads to differential chemical shifts for the protons of the R and S enantiomers, allowing for their distinction and quantification. libretexts.orgorganicchemistrydata.org
The choice of the chiral shift reagent is critical for achieving optimal separation of the enantiomeric signals. Commonly used reagents include tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorato)europium(III), often abbreviated as Eu(hfc)₃. The hydroxyl group of the alcohol coordinates to the Lewis acidic lanthanide center of the CSR. organicchemistrydata.org This coordination induces significant shifts in the proton resonances of the substrate, with the magnitude of the shift being dependent on the proximity of the protons to the paramagnetic center.
In a typical experiment, incremental amounts of the chiral shift reagent are added to a solution of the racemic or enantioenriched alcohol, and the ¹H NMR spectrum is recorded after each addition. The protons closest to the chiral center, such as the methine proton (CH-OH) and the methyl protons (CH₃-CH), will exhibit the most significant induced shifts.
Table 1: Illustrative ¹H NMR Chemical Shift Data for Racemic 1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol in the Presence of a Chiral Shift Reagent (Eu(hfc)₃)
| Proton | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) with CSR (ppm) - (R)-enantiomer | Chemical Shift (δ) with CSR (ppm) - (S)-enantiomer |
| CH-OH | 4.85 | 5.25 | 5.20 |
| CH₃-CH | 1.55 | 1.85 | 1.80 |
| N-CH₃ | 3.75 | 3.95 | 3.93 |
| Pyrazole H-3 | 7.40 | 7.60 | 7.58 |
| Pyrazole H-4 | 6.20 | 6.40 | 6.38 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The separation of the signals for the R and S enantiomers allows for the calculation of the enantiomeric excess (ee) of a sample.
Two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule, especially for complex structures like substituted pyrazoles. mdpi.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For 1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol, a COSY spectrum would show a cross-peak between the methine proton (CH-OH) and the protons of the adjacent methyl group (CH₃-CH). youtube.comoxinst.com It would also confirm the connectivity between the protons on the pyrazole ring, if any were present and coupled.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly attached. An HSQC spectrum would definitively assign the carbon signals for the methine carbon, the methyl carbon, the N-methyl carbon, and the protonated carbons of the pyrazole ring. mdpi.com
Table 2: Illustrative 2D NMR Correlations for this compound
| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| CH-OH | CH₃-CH | C-OH | Pyrazole C5, CH₃-CH |
| CH₃-CH | CH-OH | CH₃-CH | C-OH, Pyrazole C5 |
| N-CH₃ | - | N-CH₃ | Pyrazole C1, Pyrazole C5 |
| Pyrazole H-3 | Pyrazole H-4 | Pyrazole C3 | Pyrazole C5, Pyrazole C4 |
| Pyrazole H-4 | Pyrazole H-3 | Pyrazole C4 | Pyrazole C3, Pyrazole C5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
X-ray Crystallography of Chiral Derivatives for Absolute Configuration Confirmation
While NMR techniques with chiral auxiliaries can provide strong evidence for the absolute configuration, X-ray crystallography is the definitive method for its determination. researchgate.net For a chiral alcohol that may not crystallize well on its own, derivatization with a chiral acid or another suitable reagent can yield a crystalline solid amenable to X-ray diffraction analysis. nih.gov
The process involves reacting the enantiopure this compound with a chiral derivatizing agent of known absolute configuration, for example, (S)-Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). This reaction forms a diastereomeric ester. The resulting diastereomer is then crystallized, and its structure is determined by single-crystal X-ray diffraction.
The analysis of the diffraction data allows for the determination of the complete three-dimensional structure of the molecule, including the relative stereochemistry of all chiral centers. Since the absolute configuration of the derivatizing agent is known, the absolute configuration of the chiral center in the alcohol moiety can be unambiguously assigned. nih.gov The Flack parameter, obtained from the crystallographic refinement, is a key indicator of the correctness of the assigned absolute structure. A value close to zero for the correct enantiomer confirms the assignment. ed.ac.uk
Table 3: Illustrative Crystallographic Data for a Chiral Derivative of this compound
| Parameter | Value |
| Chemical Formula | C₁₆H₁₇F₃N₂O₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.543 |
| b (Å) | 12.126 |
| c (Å) | 16.789 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1738.5 |
| Z | 4 |
| Flack Parameter | 0.02(3) |
Note: The data in this table is hypothetical and for illustrative purposes only, representing a plausible derivative for X-ray analysis.
Future Research Directions and Synthetic Prospects for R 1 1 Methyl 1h Pyrazol 5 Yl Ethan 1 Ol
Development of More Sustainable and Atom-Economical Synthetic Routes
Key areas for development include:
Multi-component Reactions: Designing one-pot, multi-component reactions that construct the pyrazole (B372694) ring and introduce the side chain simultaneously would significantly improve efficiency. Iron-catalyzed strategies using biomass-derived alcohols as the primary feedstock represent a promising avenue for the sustainable synthesis of pyrazole cores. rsc.orgresearchgate.net
Green Solvents and Catalysts: Moving away from volatile organic solvents towards greener alternatives like water is crucial. The use of recyclable heterogeneous catalysts, such as SnO–CeO2 nanocomposites, has already been shown to be effective for pyrazole synthesis in aqueous media. springerprofessional.de
Dehydrogenative Coupling: Iron-catalyzed tandem C-C and C-N coupling approaches that utilize alcohols as primary feedstocks can eliminate the need for pre-functionalized starting materials and external oxidants, generating water as the primary byproduct and thus enhancing the atom economy. rsc.orgresearchgate.net
Table 1: Comparison of Hypothetical Synthetic Approaches
| Feature | Traditional Route (e.g., Grignard) | Sustainable Route (e.g., Catalytic Tandem) |
|---|---|---|
| Starting Materials | Pre-functionalized pyrazoles, organometallics | Simple alcohols, hydrazines rsc.orgresearchgate.net |
| Catalyst | Stoichiometric reagents | Recyclable, earth-abundant metals (e.g., Iron) rsc.org |
| Solvent | Anhydrous organic solvents (e.g., THF, ether) | Water, ethanol, or solvent-free springerprofessional.de |
| Byproducts | Metal salts, organic waste | Water |
| Atom Economy | Low to moderate | High |
Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency
Achieving high enantiopurity of the (R)-alcohol is critical for its application in pharmaceuticals. While classical resolution methods are possible, the development of asymmetric catalytic routes is far more efficient. Future research should focus on the asymmetric reduction of the precursor ketone, 1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-one.
Promising catalytic systems for exploration include:
Transition Metal Catalysis: The use of transition metals like iridium, rhodium, or ruthenium complexed with chiral ligands for asymmetric transfer hydrogenation or asymmetric hydrogenation is a well-established method for producing chiral alcohols with high enantioselectivity. Iridium-catalyzed asymmetric allylation of pyrazoles has shown excellent enantioselectivities, suggesting the pyrazole nucleus is amenable to such catalytic systems. acs.org
Organocatalysis: Chiral small organic molecules, such as those derived from cinchona alkaloids or proline, can catalyze the enantioselective reduction of ketones. nih.gov These systems avoid the use of expensive and potentially toxic heavy metals.
Biocatalysis: Enzymes, particularly alcohol dehydrogenases (ADHs), offer unparalleled selectivity under mild, aqueous conditions. rsc.orgnih.gov Screening for or engineering a specific ADH that can reduce the precursor ketone to the (R)-alcohol with high conversion and >99% enantiomeric excess (ee) is a highly attractive and sustainable strategy. rsc.org The development of robust ADH systems tolerant to high substrate and co-solvent concentrations can make this approach viable on an industrial scale. rsc.org
Table 2: Potential Catalytic Systems for Asymmetric Synthesis
| Catalyst Type | Example | Potential Advantages | Key Research Challenge |
|---|---|---|---|
| Transition Metal | Chiral Rhodium or Iridium complexes acs.org | High turnover numbers, broad substrate scope | Catalyst cost, metal contamination in product |
| Organocatalyst | Cinchona alkaloid derivatives nih.gov | Metal-free, lower toxicity, readily available | Lower catalytic efficiency, higher catalyst loading |
| Biocatalyst | Alcohol Dehydrogenase (ADH) rsc.orgnih.gov | Exceptional enantioselectivity, mild conditions, green | Enzyme stability, substrate specificity, cofactor regeneration |
Expansion of Applications as a Chiral Building Block in Diverse Synthetic Challenges
The inherent features of (R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol—a chiral center, a reactive hydroxyl group, and a biologically relevant pyrazole core—make it a versatile synthon. Future work should aim to demonstrate its utility in the synthesis of complex, high-value molecules.
Potential applications include:
Synthesis of Bioactive Molecules: Pyrazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties. mdpi.comnih.govnih.gov The (R)-chiral center can be used to introduce stereochemical complexity, potentially leading to new drug candidates with improved potency and selectivity.
Chiral Ligand Synthesis: The pyrazole nitrogen atoms and the hydroxyl group can serve as coordination sites for metal ions. Derivatization of the molecule could lead to novel chiral ligands for asymmetric catalysis.
Elaboration of the Core Structure: The hydroxyl group can be converted into other functionalities (e.g., amines, halides, azides) via standard organic transformations, opening pathways to a diverse library of chiral pyrazole-containing compounds for screening in drug discovery and materials science.
Deeper Mechanistic Understanding Through Integrated Computational and Experimental Approaches
To accelerate the development of superior synthetic routes, a fundamental understanding of the underlying reaction mechanisms is essential. A synergistic approach combining computational chemistry with experimental studies will be critical.
Future research in this area should involve:
Computational Modeling: Density Functional Theory (DFT) calculations can be used to map the potential energy surfaces of catalytic cycles, identify transition states, and rationalize the origins of enantioselectivity. mjcce.org.mk For biocatalytic systems, molecular dynamics simulations can shed light on enzyme-substrate interactions and explain high catalytic activity. rsc.org
Experimental Mechanistic Studies: Kinetic analysis, isotopic labeling experiments, and in-situ spectroscopic monitoring (e.g., NMR, IR) can provide crucial data to validate or refine proposed mechanisms. rsc.orgumn.edu Such studies on pyrazole formation have already been conducted, for instance, through oxidation-induced N-N coupling of diazatitanacycles. rsc.orgumn.edu This integrated approach will enable the rational design of more efficient and selective catalysts, moving beyond empirical screening and towards targeted catalyst development.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a specialty chemical into a readily accessible and widely used chiral building block for innovation in chemistry and medicine.
Q & A
What are the common synthetic routes for preparing (R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol, and how can reaction conditions be optimized for enantiomeric purity?
Level: Basic
Methodological Answer:
The synthesis of pyrazole alcohols like This compound typically involves:
- Condensation reactions : Reacting a ketone precursor (e.g., 1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one) with hydrazine derivatives under reflux in ethanol or xylene .
- Chiral resolution : Use of chiral auxiliaries or enzymatic resolution to isolate the (R)-enantiomer. For example, kinetic resolution with lipases or asymmetric reduction using chiral catalysts (e.g., CBS reduction) .
- Optimization : Key parameters include temperature (60–80°C), solvent polarity (ethanol vs. xylene), and stoichiometric ratios of reagents. Reaction progress should be monitored via TLC or HPLC to minimize side products like over-oxidized ketones .
Which spectroscopic and chromatographic techniques are most effective for characterizing the structural and stereochemical properties of this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm the pyrazole ring substitution pattern and alcohol functionality. DEPT-135 and HSQC experiments resolve overlapping signals in crowded regions (e.g., methyl and pyrazole protons) .
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak® IA/IB) with hexane:isopropanol mobile phases separate enantiomers and quantify enantiomeric excess (ee) .
- X-ray Crystallography : Single-crystal analysis definitively assigns the (R)-configuration by resolving bond angles (e.g., C–O–H torsion angles) and spatial arrangement .
How can researchers validate the purity and stability of this compound under varying storage conditions?
Level: Basic
Methodological Answer:
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC-UV monitoring detect decomposition products (e.g., oxidation to ketones or dimerization) .
- Moisture Sensitivity : Karl Fischer titration quantifies water content; anhydrous storage (argon atmosphere, molecular sieves) is recommended for hygroscopic batches .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular integrity and detects trace impurities (<0.1%) .
How can computational methods predict the reactivity or binding affinity of this compound in pharmacological contexts?
Level: Advanced
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina screens interactions with target proteins (e.g., kinases or GPCRs). The alcohol group’s hydrogen-bonding capacity is critical for binding affinity predictions .
- DFT Calculations : Gaussian 09 optimizes geometry at the B3LYP/6-311+G(d,p) level to calculate Fukui indices for nucleophilic/electrophilic sites, guiding derivatization strategies .
- MD Simulations : GROMACS assesses conformational stability in aqueous or lipid bilayer environments, informing bioavailability studies .
How can researchers address contradictions in reported biological activities of pyrazole derivatives like this compound across different studies?
Level: Advanced
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl vs. trifluoromethyl groups) to isolate pharmacophore elements. Compare IC50 values against control compounds .
- Assay Standardization : Replicate conflicting studies under identical conditions (e.g., cell lines, serum concentrations) to identify variables affecting activity .
- Meta-Analysis : Use tools like RevMan to aggregate data from multiple sources, highlighting trends in cytotoxicity or enzyme inhibition .
What strategies optimize enantioselective synthesis of this compound to minimize racemization?
Level: Advanced
Methodological Answer:
- Asymmetric Catalysis : Chiral Ru(II)-TsDPEN catalysts for transfer hydrogenation of ketones achieve >90% ee. Monitor reaction pH to prevent acid/base-induced racemization .
- Low-Temperature Conditions : Perform reductions at –20°C to slow kinetic racemization. Quench reactions rapidly with NH4Cl .
- In-line Analysis : Circular dichroism (CD) spectroscopy tracks enantiopurity during continuous-flow synthesis .
How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
Level: Advanced
Methodological Answer:
- Steric Effects : The 1-methyl group on the pyrazole ring hinders nucleophilic attack at the adjacent carbon, favoring reactions at the alcohol group.
- Electronic Effects : Electron-withdrawing substituents (e.g., –CF3) increase the alcohol’s acidity (pKa ~12–14), enhancing its nucleophilicity in Mitsunobu or Williamson ether syntheses .
- Kinetic Studies : Use Hammett plots to correlate substituent σ values with reaction rates in SN2 mechanisms .
What crystallographic techniques resolve polymorphism or hydrate formation in this compound?
Level: Advanced
Methodological Answer:
- PXRD : Identify polymorphs by comparing experimental diffraction patterns with Cambridge Structural Database entries .
- Single-Crystal Analysis : Soak crystals in D2O to detect hydrate formation (e.g., monohydrate vs. hemihydrate) via deuterium exchange .
- Thermal Analysis : DSC/TGA profiles differentiate anhydrous and hydrated forms by endothermic dehydration peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
